molecular formula C21H24N4O3S B6556730 1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxamide CAS No. 1040644-23-2

1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxamide

Cat. No.: B6556730
CAS No.: 1040644-23-2
M. Wt: 412.5 g/mol
InChI Key: CUPVCUZUWVIOBF-UHFFFAOYSA-N
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Description

The compound “1-{3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl}piperidine-4-carboxamide” is a type of imidazo[2,1-b][1,3,4]thiadiazole derivative . It has been found to potently inhibit clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL . It mediates proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways, and other possible targets .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives involves the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions are typically carried out under microwave activation, which offers benefits such as convenient operation, short reaction time, and good yields .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The compound has been found to exhibit strong antifungal activity and high selectivity for the test fungus Candida albicans over Gram-positive and -negative bacteria .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry . Spectroscopic techniques such as FT-IR, mass spectrometry, 1H-NMR, and 13C-NMR can provide information about its chemical structure .

Properties

IUPAC Name

1-[3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-28-17-5-2-14(3-6-17)18-12-25-16(13-29-21(25)23-18)4-7-19(26)24-10-8-15(9-11-24)20(22)27/h2-3,5-6,12-13,15H,4,7-11H2,1H3,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPVCUZUWVIOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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